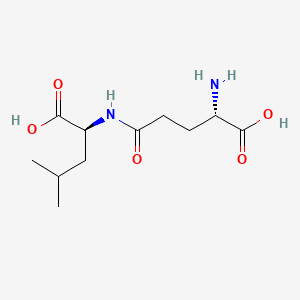

gamma-Glu-leu

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMARDICOWMQP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2566-39-4 | |

| Record name | γ-Glutamylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Gamma-glutamyl-leucine can be synthesized through enzymatic hydrolysis, microbial fermentation, and chemical synthesis . Enzymatic hydrolysis involves the use of specific enzymes to break down larger proteins into smaller peptides, including gamma-glutamyl-leucine. Microbial fermentation utilizes microorganisms to produce the compound, while chemical synthesis involves the use of chemical reactions to create the desired peptide .

Analyse Chemischer Reaktionen

Key Pathways:

- Transpeptidation Reaction : This reaction dominates in microbial systems (e.g., Bacillus subtilis) and yeast (Saccharomyces cerevisiae) .

-

Alternative Pathway via Glutamate-Cysteine Ligase (GCL) :

GCL catalyzes the ligation of glutamate to leucine, forming γ-Glu-Leu directly: This pathway is less common but observed in yeast mutants lacking GGT .

Degradation Pathways

γ-Glu-Leu undergoes hydrolysis via γ-glutamyl cyclotransferase (GGCT) or non-enzymatic cleavage under acidic/alkaline conditions.

Enzymatic Hydrolysis:

- GGCT-Mediated Cleavage : This reaction is critical in the γ-glutamyl cycle for amino acid recycling .

Non-Enzymatic Degradation:

- Acidic Hydrolysis :

At pH < 3, γ-Glu-Leu hydrolyzes to glutamate and leucine within 24 hours at 100°C . - Alkaline Stability :

Stable at pH 8–10, with <5% degradation over 48 hours .

Chromatographic Techniques:

- HPLC-MS/MS :

Quantitative Data:

| Method | LOD (µM) | LOQ (µM) | Recovery (%) | Reference |

|---|---|---|---|---|

| LC-QTOF-MS | 0.05 | 0.15 | 92–105 | |

| Triple Quadrupole MS | 0.1 | 0.3 | 88–97 |

Biochemical Stability

γ-Glu-Leu’s stability varies with environmental conditions:

| Condition | Half-Life (Days) | Degradation Products | Reference |

|---|---|---|---|

| pH 2.0, 25°C | 3.2 | Glutamate, Leucine | |

| pH 7.4, 37°C | 28.5 | Minimal degradation |

Immobilized Enzyme Systems:

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

Gamma-Glu-Leu is a dipeptide formed from the amino acids gamma-glutamic acid and leucine. It is part of a larger class of compounds known as gamma-glutamyl dipeptides, which are recognized for their involvement in various physiological processes, including:

- Oxidative Stress Regulation : this compound plays a role in modulating oxidative stress, potentially contributing to cellular protection mechanisms against oxidative damage.

- Inflammation Modulation : Research indicates that this compound may influence inflammatory pathways, thereby impacting conditions related to chronic inflammation.

- Glucose Metabolism : There is evidence suggesting that this compound is associated with glucose regulation, making it relevant in studies of metabolic disorders such as obesity and type 2 diabetes .

Cardiometabolic Health

Recent studies have established a causal relationship between serum levels of this compound and various cardiometabolic risk factors. A significant study involving 1,289 subjects demonstrated that higher levels of this compound are associated with increased risks of obesity, metabolic syndrome, and type 2 diabetes . The study identified four single nucleotide polymorphisms (SNPs) associated with this compound levels, highlighting its genetic underpinnings and potential as a biomarker for metabolic health.

| SNP | Association | P-value |

|---|---|---|

| rs12476238 | Strongest association with this compound | |

| rs56146133 | Associated with BMI and triglycerides | |

| rs12229654 | Linked to waist circumference |

Nutritional Applications

This compound is also being explored for its potential benefits in dietary supplements and functional foods. Its ability to modulate metabolic pathways suggests that it could be incorporated into formulations aimed at improving metabolic health or managing weight.

Case Studies

A notable case study examined the relationship between this compound levels and alcohol consumption, indicating that higher levels may correlate with lower alcohol intake . This finding suggests potential protective effects against certain lifestyle-related diseases.

Experimental Studies

In vitro studies have demonstrated the protective effects of this compound on cellular models exposed to oxidative stress, further supporting its role as an antioxidant agent . These findings pave the way for future research into therapeutic applications.

Biologische Aktivität

Gamma-glutamyl-leucine (Gamma-Glu-Leu) is a dipeptide formed from the amino acids glutamate and leucine. It has garnered attention in recent years for its potential biological activities, particularly in metabolic regulation, calcium signaling, and its role as a biomarker in various diseases. This article reviews the current understanding of this compound's biological activity, supported by research findings and case studies.

This compound is classified as a gamma-glutamyl dipeptide, which is characterized by the presence of a gamma-carboxyl group. Its structure can be represented as follows:

1. Metabolic Regulation

Recent studies have highlighted the role of this compound in metabolic processes. It has been associated with cardio-metabolic diseases, including obesity and type 2 diabetes. A study involving 1,289 subjects found that elevated levels of this compound correlated with increased risks of metabolic syndrome components such as body mass index (BMI) and triglyceride levels .

Table 1: Association of this compound with Metabolic Risk Factors

| Metabolic Risk Factor | Association Strength |

|---|---|

| Body Mass Index (BMI) | Positive |

| Waist Circumference | Positive |

| Blood Pressure | Positive |

| Triglycerides | Positive |

2. Calcium Signaling

This compound acts as an agonist for calcium-sensing receptors (CaSR) in animal systems. Research shows that it can mobilize calcium ions, which are crucial for various cellular functions. In plant systems, it was observed to enhance defense signaling through Ca²⁺ elevation, although its activity is pH-dependent .

Case Study: Calcium Mobilization in Arabidopsis

In a study examining Arabidopsis seedlings, treatment with synthetic this compound resulted in significant calcium flux changes, suggesting its role in plant defense mechanisms .

Table 2: Effects of this compound on Calcium Flux

| Treatment Condition | Ca²⁺ Peak Amplitude (nM) |

|---|---|

| Control | 150 ± 10 |

| This compound | 255 ± 8 |

3. Biomarker Potential

This compound has been proposed as a biomarker for early diagnosis of colorectal cancer (CRC). Its combination with tyrosine showed promise as a novel biomarker panel . Additionally, serum metabolomics studies identified gamma-glutamyl dipeptides, including this compound, as indicators for liver disease discrimination .

The biological effects of this compound are mediated through several mechanisms:

- mTORC1 Activation : Leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), which plays a critical role in protein synthesis and cell growth. Studies indicate that glutamine enhances leucine's effect on mTORC1 activation .

- Synergistic Effects : The combination of this compound with other metabolites can produce synergistic effects on metabolic pathways and defense responses in plants .

Q & A

Q. What analytical techniques are recommended for validating the purity and structural integrity of γ-Glu-Leu in synthesized samples?

To ensure sample integrity, combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Retention times and peak symmetry can indicate purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (expected m/z: 260.3 for [M+H]⁺) .

- NMR : ¹H and ¹³C NMR spectra should match published chemical shifts for γ-glutamyl peptide bonds and leucine side chains .

Note: Calibrate instruments with certified reference standards and include triplicate measurements to assess reproducibility.

Q. What are the optimal storage conditions for γ-Glu-Leu to prevent degradation during long-term studies?

- Temperature : Store lyophilized powder at 2–8°C in airtight, light-resistant vials. For solutions, aliquot and freeze at -20°C to avoid freeze-thaw cycles .

- Buffer Considerations : Avoid phosphate buffers at neutral pH if prolonged storage is required, as hydrolysis of γ-glutamyl bonds may occur. Use acetate buffers (pH 4–5) for short-term experiments .

Methodological Tip: Regularly validate stability via HPLC and compare degradation kinetics across storage conditions.

Q. How can researchers synthesize γ-Glu-Leu with high enantiomeric purity?

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected γ-glutamic acid and leucine residues. Activate coupling with HBTU/DIPEA and monitor reaction efficiency via Kaiser tests .

- Enzymatic Synthesis : γ-Glutamyltranspeptidase (GGT) catalyzes the transfer of γ-glutamyl groups to leucine. Optimize pH (8.5–9.0) and substrate molar ratios to minimize byproducts .

Data Validation: Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy.

Advanced Research Questions

Q. How should researchers design experiments to investigate γ-Glu-Leu’s role in metabolic pathways, such as glutathione recycling or amino acid transport?

- Isotopic Labeling : Use ¹³C-labeled γ-Glu-Leu in tracer studies to track incorporation into glutathione or urinary metabolites via LC-MS/MS .

- Knockout Models : Employ CRISPR-Cas9 to silence γ-glutamylcyclotransferase (GGCT) in cell lines and measure intracellular γ-Glu-Leu accumulation via metabolomics .

- Kinetic Assays : Determine enzyme kinetics (e.g., Km and Vmax for GGT) using fluorogenic substrates and Michaelis-Menten analysis .

Contradiction Note: Conflicting reports exist on γ-Glu-Leu’s role in oxidative stress. Address this by comparing results across cell types (e.g., hepatocytes vs. renal cells) and oxidative stress inducers (H₂O₂ vs. paraquat) .

Q. How can conflicting data on γ-Glu-Leu’s association with cardio-metabolic risks be resolved?

- Mendelian Randomization (MR) : Use SNPs (e.g., rs12476238, rs56146133) as instrumental variables to assess causality between γ-Glu-Leu levels and outcomes like HOMA-IR. Ensure IV strength (F-statistic >10) and test for pleiotropy via MR-Egger regression .

- Meta-Analysis : Aggregate data from GWAS and metabolomics studies (e.g., UK Biobank, Fenland Study) using random-effects models. Stratify by ethnicity to resolve discrepancies in East Asian vs. European cohorts .

Example Table:

| SNP ID | Associated Trait (P-value) | Beta Coefficient | Study Population |

|---|---|---|---|

| rs12476238 | HOMA-IR (3.6×10⁻⁵) | 0.62 | East Asian |

| rs2479714 | LDL-C (0.08) | -0.15 | European |

Q. What methodological strategies are critical for replicating γ-Glu-Leu-related findings across independent labs?

- Standardized Protocols : Adopt community-agreed guidelines for sample preparation (e.g., extraction solvents, centrifugation speeds) and data reporting (MIAMI guidelines for metabolomics) .

- Interlaboratory Studies : Participate in ring trials using shared reference materials to quantify technical vs. biological variability.

- Open Data : Deposit raw MS/MS spectra in repositories like MetaboLights to enable reanalysis .

Synthesizing Existing Research

Q. How should researchers approach systematic reviews of γ-Glu-Leu’s biological roles?

-

Search Strategy : Use PubMed/EMBASE queries combining MeSH terms ("gamma-Glutamylcyclotransferase" OR "Dipeptides/metabolism") with keywords ("gamma-Glu-Leu" OR "2566-39-4") .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

-

Quality Assessment : Apply QUADAS-2 criteria to evaluate bias in animal studies and GRADE for clinical data .

-

Gaps Identification : Highlight understudied areas (e.g., γ-Glu-Leu’s interaction with gut microbiota) and propose high-throughput screens to explore novel binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.